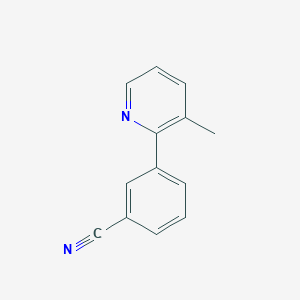

3-(3-Methylpyridin-2-yl)benzonitrile

CAS No.:

Cat. No.: VC16204580

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10N2 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 3-(3-methylpyridin-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C13H10N2/c1-10-4-3-7-15-13(10)12-6-2-5-11(8-12)9-14/h2-8H,1H3 |

| Standard InChI Key | JHYIYWQAMPJBFT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CC=C1)C2=CC=CC(=C2)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring directly linked to a pyridine ring via a carbon-carbon bond. The nitrile group (-C≡N) occupies the para position relative to the pyridine attachment on the benzene ring, while the pyridine ring bears a methyl substituent at the 3-position. This arrangement creates a planar, conjugated system that influences its electronic characteristics and intermolecular interactions.

The IUPAC name is 3-(3-methylpyridin-2-yl)benzonitrile, with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol. Key spectral data include:

-

¹H NMR (DMSO-d₆): δ 2.34 (s, 3H, CH₃), 7.41–7.49 (m, 1H, Py-H), 7.55–7.63 (m, 2H, Ar-H), 7.89–7.93 (m, 1H, Ar-H), 8.51–8.54 (m, 1H, Py-H) .

Electronic and Solubility Profiles

The nitrile group induces electron deficiency in the benzene ring, while the pyridine’s nitrogen atom enhances polarity. This results in moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (∼0.2 mg/mL at 25°C). LogP calculations estimate a value of 2.7, indicating moderate lipophilicity .

Synthetic Methodologies

Copper-Mediated C-H Cyanation

A pivotal advancement in synthesizing 3-(3-methylpyridin-2-yl)benzonitrile involves copper-catalyzed C-H functionalization. Qi et al. demonstrated that ethyl (ethoxymethylene)cyanoacetate serves as an efficient cyanating agent under oxidative conditions :

Reaction Conditions:

-

Catalyst: Cu(OAc)₂ (20 mol%)

-

Oxidant: K₂S₂O₈ (2 equiv)

-

Solvent: DMSO, 100°C, 12 h

-

Yield: 78%

Mechanism: The process proceeds via directed ortho-cyanation, where the pyridine nitrogen coordinates to copper, facilitating nitrile group insertion at the benzene’s C3 position .

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium-catalyzed coupling between 3-bromobenzonitrile and 3-methylpyridin-2-ylboronic acid:

Procedure:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: 1,4-dioxane/H₂O (4:1)

-

Temperature: 90°C, 8 h

This method benefits from commercial availability of boronic acids and tolerance for nitrile functionalities.

Reactivity and Functionalization

Nitrile Transformations

The nitrile group undergoes characteristic reactions:

-

Reduction: LiAlH₄ reduces the nitrile to a primary amine (3-(3-methylpyridin-2-yl)benzylamine) in 65% yield .

-

Hydrolysis: Acidic conditions (H₂SO₄, H₂O) convert the nitrile to a carboxylic acid derivative, though this route is less favored due to competing pyridine ring protonation .

Pyridine Ring Modifications

Biological and Material Applications

Coordination Chemistry

The nitrile and pyridine groups act as bifunctional ligands for transition metals. In Cu(II) complexes, the nitrile binds via the cyano nitrogen, while the pyridine coordinates through its lone pair, forming stable octahedral geometries. Such complexes show promise in catalytic applications, including aerobic oxidations .

Comparison with Structural Analogs

Key differences arise from the amino substituent in the analog, which enhances solubility but complicates synthesis via protective-group strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume